Cas no 1805013-07-3 (5-Amino-4-bromo-3-cyano-2-(difluoromethyl)pyridine)

5-Amino-4-bromo-3-cyano-2-(difluoromethyl)pyridine is a versatile pyridine derivative with a multifunctional structure, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of amino, bromo, cyano, and difluoromethyl groups provides multiple reactive sites for further functionalization, enabling diverse chemical transformations. Its bromo substituent facilitates cross-coupling reactions, while the cyano and amino groups offer opportunities for condensation or nucleophilic substitution. The difluoromethyl moiety enhances metabolic stability and lipophilicity, which is beneficial in drug design. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and heterocyclic scaffolds. Its high purity and well-defined reactivity make it a reliable building block for research and industrial applications.
5-Amino-4-bromo-3-cyano-2-(difluoromethyl)pyridine structure
1805013-07-3 structure
Product Name:5-Amino-4-bromo-3-cyano-2-(difluoromethyl)pyridine
CAS No:1805013-07-3
MF:C7H4BrF2N3
MW:248.02756690979
CID:4852596
Update Time:2025-05-19

5-Amino-4-bromo-3-cyano-2-(difluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-4-bromo-3-cyano-2-(difluoromethyl)pyridine
    • Inchi: 1S/C7H4BrF2N3/c8-5-3(1-11)6(7(9)10)13-2-4(5)12/h2,7H,12H2
    • InChI Key: JGAJTAVWOQZOKX-UHFFFAOYSA-N
    • SMILES: BrC1C(=CN=C(C(F)F)C=1C#N)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 227
  • XLogP3: 1.2
  • Topological Polar Surface Area: 62.7

5-Amino-4-bromo-3-cyano-2-(difluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029070631-1g
5-Amino-4-bromo-3-cyano-2-(difluoromethyl)pyridine
1805013-07-3 97%
1g
$1,460.20 2022-04-01

Additional information on 5-Amino-4-bromo-3-cyano-2-(difluoromethyl)pyridine

Introduction to 5-Amino-4-bromo-3-cyano-2-(difluoromethyl)pyridine (CAS No. 1805013-07-3)

5-Amino-4-bromo-3-cyano-2-(difluoromethyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1805013-07-3, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, a structural motif widely recognized for its biological activity and versatility in drug design. The presence of multiple functional groups, including an amino group, a bromo substituent, a cyano group, and a difluoromethyl moiety, makes it a promising candidate for further exploration in synthetic chemistry and pharmacological applications.

The structural features of 5-Amino-4-bromo-3-cyano-2-(difluoromethyl)pyridine contribute to its unique chemical properties and potential biological interactions. The amino group (-NH₂) is a common pharmacophore that can participate in hydrogen bonding, enhancing binding affinity to biological targets. The bromo group (-Br) introduces electrophilicity and can be further functionalized through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in constructing complex molecular architectures. The cyano group (-CN) acts as a bioisostere for carboxylic acid groups, often improving metabolic stability and bioavailability. Additionally, the difluoromethyl group (-CF₂) is known to enhance lipophilicity and metabolic stability, making it a valuable modification in drug development.

In recent years, the demand for novel heterocyclic compounds with diverse functionalities has increased significantly due to their potential in addressing unmet medical needs. 5-Amino-4-bromo-3-cyano-2-(difluoromethyl)pyridine has been studied as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, researchers have explored its utility in developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The combination of the amino and bromo groups provides a versatile platform for further derivatization, allowing chemists to tailor the compound’s properties to specific biological targets.

One of the most compelling aspects of 5-Amino-4-bromo-3-cyano-2-(difluoromethyl)pyridine is its potential in fragment-based drug discovery. Fragment-based approaches involve identifying small molecular fragments that bind to target proteins with high affinity. These fragments can then be optimized through iterative cycles of linking, modifying, and elaborating to produce lead compounds. The structural complexity and functional diversity of 5-Amino-4-bromo-3-cyano-2-(difluoromethyl)pyridine make it an ideal candidate for such strategies. Its ability to interact with multiple binding pockets on target proteins suggests that it could be used to develop drugs with novel mechanisms of action.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their improved pharmacokinetic properties. The presence of the difluoromethyl group in 5-Amino-4-bromo-3-cyano-2-(difluoromethyl)pyridine aligns with this trend. Fluorine atoms can modulate solubility, metabolic stability, and binding affinity, making fluorinated derivatives attractive candidates for drug development. Several studies have demonstrated that incorporating fluorine into drug molecules can lead to enhanced therapeutic efficacy and reduced side effects. As a result, 5-Amino-4-bromo-3-cyano-2-(difluoromethyl)pyridine has been investigated as a precursor for designing next-generation pharmaceuticals.

Another area where 5-Amino-4-bromo-3-cyano-2-(difluoromethyl)pyridine shows promise is in the development of agrochemicals. Pyridine derivatives are widely used in pesticides and herbicides due to their ability to interact with biological systems at low concentrations. The structural features of this compound make it a potential building block for designing novel agrochemicals with improved efficacy and environmental safety. Researchers have explored its use in synthesizing compounds that target specific enzymes or receptors in pests, offering a sustainable alternative to traditional agrochemicals.

The synthesis of 5-Amino-4-bromo-3-cyano-2-(difluoromethyl)pyridine involves multi-step organic transformations that highlight its synthetic utility. One common synthetic route begins with the bromination of 2-amino-3-cyanopyridine followed by introducesation at the 4-position using appropriate electrophiles. The introduction of the difluoromethyl group can then be achieved through nucleophilic substitution or metal-mediated coupling reactions. These synthetic strategies demonstrate the compound’s flexibility as a scaffold for further chemical modifications.

In conclusion,5-Amino 4 bromo 3 cyano 2 (difluoromethyl) pyridine CAS No 180501307 3 represents an intriguing compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features and functional diversity make it a valuable intermediate for developing novel bioactive molecules. As research continues to uncover new applications for this compound,5 Amino 4 bromo 3 cyano 2 (difluoromethyl) pyridine CAS No 180501307 3 is likely to play an increasingly important role in drug discovery and development.

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